molecular formula C23H17Cl2N3O4 B5137147 2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone

2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone

Cat. No.: B5137147
M. Wt: 470.3 g/mol
InChI Key: AFXGHQWWZSWIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW-501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone works by activating the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose uptake. It also reduces the expression of genes involved in inflammation. In animal studies, it has been found to improve insulin sensitivity, reduce body weight, and lower cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for PPARδ. It is also relatively stable and easy to handle. However, one of the limitations is that it can be expensive to synthesize and may not be readily available.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone. One area of research is to further investigate its potential use in treating metabolic disorders such as diabetes and obesity. Another area of research is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand the long-term effects of using this compound and its safety profile.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2,4-dichlorophenyl isocyanate with 3-(2-nitrophenoxy)propylamine. The reaction takes place in the presence of a base and an organic solvent. The resulting product is purified using column chromatography.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4/c24-15-10-11-16(18(25)14-15)22-26-19-7-2-1-6-17(19)23(29)27(22)12-5-13-32-21-9-4-3-8-20(21)28(30)31/h1-4,6-11,14H,5,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGHQWWZSWIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCOC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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